molecular formula C14H7ClN2O4 B12473723 4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione

4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione

Cat. No.: B12473723
M. Wt: 302.67 g/mol
InChI Key: BHJHRUVEFYGJHI-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. . The compound’s structure consists of an isoindole core with a chloro and nitrophenyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 3-nitroaniline in the presence of a chlorinating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Chloro-2-(3-nitrophenyl)isoindole-1,3-dione can be compared with other isoindole derivatives such as:

    2-(5-Aryl-4H-1,2,4-triazol-3-yl)isoindole-1,3-dione: Known for its antifungal properties.

    N-(4-Chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione: Studied for its herbicidal activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H7ClN2O4

Molecular Weight

302.67 g/mol

IUPAC Name

4-chloro-2-(3-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7ClN2O4/c15-11-6-2-5-10-12(11)14(19)16(13(10)18)8-3-1-4-9(7-8)17(20)21/h1-7H

InChI Key

BHJHRUVEFYGJHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=CC=C3)Cl

Origin of Product

United States

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